4-(3-chlorophenyl)butanoic Acid
Overview
Description
4-(3-chlorophenyl)butanoic Acid is a chemical compound with the molecular formula C10H11ClO2 . It is a slightly water-soluble hydrophobic γ-amino acid .
Molecular Structure Analysis
The molecular structure of 4-(3-chlorophenyl)butanoic Acid is characterized by the presence of a carboxylic acid group (-COOH) and a chlorophenyl group attached to a butanoic acid backbone .Physical And Chemical Properties Analysis
4-(3-chlorophenyl)butanoic Acid is a solid at room temperature . It has a molecular weight of 198.65 . The compound is characterized by its infrared (IR) and nuclear magnetic resonance (NMR) spectra .Scientific Research Applications
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Pharmaceutical Research
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Chemical Synthesis
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Biological Activity
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Anti-Cancer and Anti-Leishmanial Agents
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Crystal Engineering
- Baclofen, which contains 4-(3-chlorophenyl)butanoic Acid, is a slightly water soluble hydrophobic γ-amino acid primarily used as a muscle relaxant . The crystal structure, thermal analysis and powder X-ray analysis of the multicomponent crystals formed between baclofen and selected monocarboxylic acids are presented . This research can be seen as an application in the field of crystal engineering .
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Chemical Industry
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Crystallography
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Chemical Industry
Safety And Hazards
properties
IUPAC Name |
4-(3-chlorophenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSCUPNTXJMPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)butanoic Acid |
Synthesis routes and methods
Procedure details
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